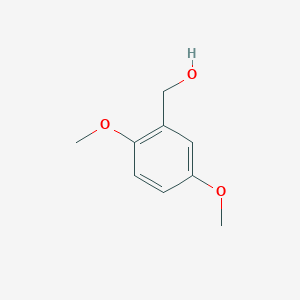

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

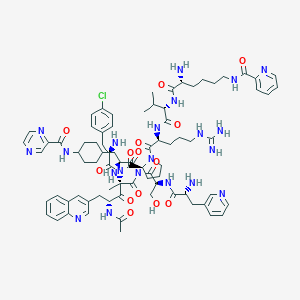

2-Bromo-3-benzyloxy-4-methoxybenzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and methoxy-substituted benzoic acid derivatives, which can provide insights into the chemical behavior and properties of similar compounds. These derivatives are often used in the synthesis of complex molecules for applications in fluorescent probes, metal cation sensing, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of bromo- and methoxy-substituted benzoic acid derivatives typically involves multi-step procedures starting from related benzazoles or benzaldehydes. For example, the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . Similarly, Claisen-Schmidt condensation has been used to synthesize related compounds, such as the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde . These methods could potentially be adapted for the synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of bromo- and methoxy-substituted benzoic acids is characterized by the presence of bromine and methoxy groups attached to the benzene ring, which can influence the overall geometry and electronic properties of the molecule. For instance, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid shows head-to-head dimeric units linked via type II Br…Br interactions, as well as Br…π and weak H-bonding interactions . These structural features are likely to be relevant to the molecular structure of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid as well.

Chemical Reactions Analysis

Bromo- and methoxy-substituted benzoic acids can participate in various chemical reactions, including nucleophilic substitution and lactonization. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives . Lactonization of 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid resulted in the formation of different isomers . These reactions highlight the reactivity of the bromo- and methoxy groups, which would also be relevant for the chemical reactions of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-substituted benzoic acids are influenced by the substituents on the benzene ring. The presence of these groups can affect the acidity, solubility, and thermal stability of the compound. For instance, the heat capacities and thermal circulating processes of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid were studied using differential scanning calorimetry . The stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions was also investigated . These studies provide a basis for understanding the stability and behavior of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid under different conditions.

Applications De Recherche Scientifique

Polybrominated Dibenzo-p-dioxins and Dibenzofurans

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) has shown these compounds, which are structurally similar to brominated benzoic acid derivatives, exhibit toxicological effects similar to their chlorinated counterparts. These effects include induction of hepatic enzymes, reproductive toxicity, and potential for causing dermal, hepatic, and gastrointestinal toxicities in humans. The study emphasizes the need for understanding the toxicological profiles of brominated compounds (Mennear & Lee, 1994).

Analytical Methods in Determining Antioxidant Activity

A comprehensive review of analytical methods used to determine the antioxidant activity of compounds, including those based on electron transfer, highlights the importance of understanding the antioxidant potential of chemical compounds. This knowledge is relevant when considering the potential applications of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid in fields where antioxidant properties are of interest (Munteanu & Apetrei, 2021).

Synthetic Approaches to Brominated Compounds

The study on a practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing anti-inflammatory materials, discusses synthetic challenges and solutions for brominated compounds. This research provides insights into methodologies that could potentially be adapted for synthesizing and manipulating brominated benzoic acid derivatives for various applications (Qiu et al., 2009).

Propriétés

IUPAC Name |

2-bromo-4-methoxy-3-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-12-8-7-11(15(17)18)13(16)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQPGCQOYAYWKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326868 |

Source

|

| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

CAS RN |

135586-17-3 |

Source

|

| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.